molecular formula C14H13Cl2NO3 B2421586 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride CAS No. 2031268-97-8

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride

Cat. No. B2421586
CAS RN: 2031268-97-8
M. Wt: 314.16
InChI Key: HCPZUDLQFZBYCL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a pale yellow crystalline solid. It is soluble in water, ethanol, and methanol. More detailed physical and chemical properties couldn’t be found in the available sources.

Scientific Research Applications

Acid-Catalysed Rearrangement

A study by Gilchrist, Iskander, and Yagoub (1985) examined the acid-catalysed rearrangement of related compounds, exploring the synthesis pathways and potential mechanisms of reactions involving chloromethyl-1,3-benzodioxol-4-yl and methoxypyridine structures (Gilchrist, Iskander, & Yagoub, 1985).

Synthesis and Structural Analysis

Oresic, Danilovski, Dumić, and Košutić-Hulita (2001) conducted research on the synthesis of related compounds, delving into the structural analysis and reaction mechanisms of chloromethyl-methoxypyridine derivatives. Their work contributes to understanding the chemical properties and potential applications of such compounds (Oresic et al., 2001).

Nucleoside Synthesis

Research by Nesnow and Heidelberger (1975) involved the synthesis of pyridine nucleosides related to 5-fluorocytosine, using derivatives of methoxypyridine. This study is significant for its contribution to the field of nucleoside synthesis and understanding of pyridine chemistry (Nesnow & Heidelberger, 1975).

Equilibrium Studies

Beak, Woods, and Mueller (1972) explored the effects of various substituents, including chloromethyl and methoxypyridine, on equilibrium studies. This research offers insights into the stability and reactivity of such compounds under different conditions (Beak, Woods, & Mueller, 1972).

Molecular Modelling and Spectroscopic Studies

Alghanmi and Habeeb (2015) investigated the charge transfer complexation of methoxypyridine derivatives, providing valuable information on the electronic and structural properties of these compounds. Their work aids in the understanding of intermolecular interactions and molecular behavior in various solvents (Alghanmi & Habeeb, 2015).

Safety and Hazards

The compound 5-Chloro-6-(chloromethyl)-1,3-benzodioxole, which is structurally similar to the compound , is classified as a skin corrosive substance . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3.ClH/c1-17-13-3-2-10(7-16-13)11-4-9(6-15)5-12-14(11)19-8-18-12;/h2-5,7H,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZUDLQFZBYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=C3C(=CC(=C2)CCl)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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